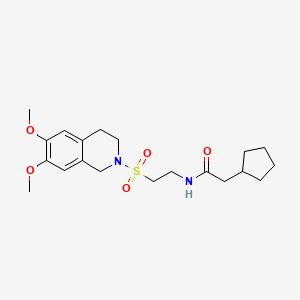
2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a complex organic compound with multiple functional groups, including a cyclopentyl ring, a dihydroisoquinoline moiety, and sulfonyl and acetamide functionalities. The compound's structural diversity provides a vast range of potential chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a multi-step process typically involving the following key steps:
Formation of the dihydroisoquinoline moiety: Starting from 6,7-dimethoxy-1-tetralone, reduction and subsequent cyclization in the presence of an acid catalyst yields the dihydroisoquinoline.
Sulfonylation: The dihydroisoquinoline undergoes sulfonylation with an appropriate sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Coupling with cyclopentylamine: The sulfonylated dihydroisoquinoline is then reacted with cyclopentylamine to form the final acetamide product. This step typically requires a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production may involve scalable variations of the synthetic routes mentioned, with optimizations to improve yield and purity. Methods such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide can participate in various chemical reactions, including:
Oxidation: The compound's multiple methoxy groups can undergo oxidation reactions to form corresponding quinones or aldehydes.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Substitution conditions: Basic conditions using reagents like NaOH, KOH
Major Products Formed from These Reactions
Depending on the reaction conditions and reagents used, the major products can include oxidized quinones, reduced amines, and various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide serves as a versatile intermediate in the synthesis of complex molecules.
Biology
In biology, its structural components suggest potential interactions with enzyme active sites, making it a candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, this compound might be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities, due to its structural resemblance to known bioactive molecules.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials and polymers, given its multiple functional groups and potential reactivity.
Mechanism of Action
The mechanism by which 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound's sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic functions. The acetamide and cyclopentyl groups may contribute to the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Comparing 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide to other compounds with similar structural motifs, such as sulfonyl isoquinolines or acetamide derivatives, highlights its uniqueness. The combination of cyclopentyl, dimethoxy, and sulfonyl groups in a single molecule provides a distinct profile of chemical reactivity and biological interactions.
List of Similar Compounds
Sulfonyl isoquinolines
Cyclopentyl acetamides
Dimethoxy-substituted aromatics
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-26-18-12-16-7-9-22(14-17(16)13-19(18)27-2)28(24,25)10-8-21-20(23)11-15-5-3-4-6-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAALXYQWWHGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
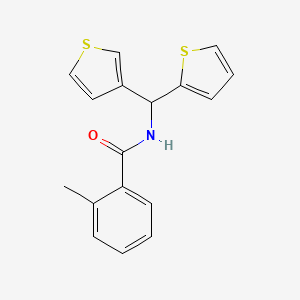
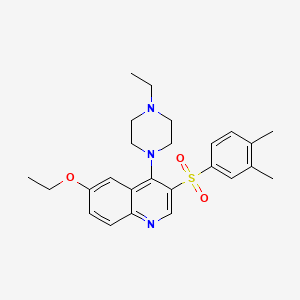
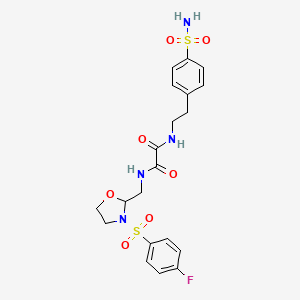
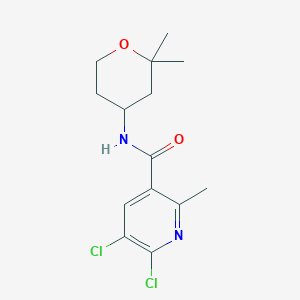
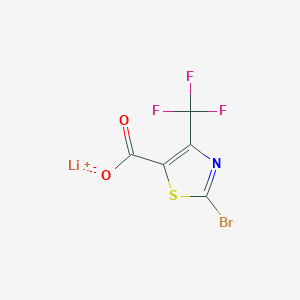
![4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2708895.png)
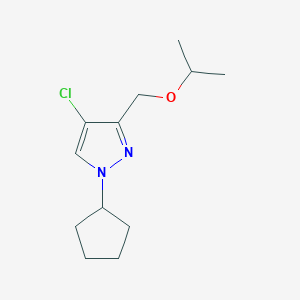
![4-[(Z)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2708900.png)
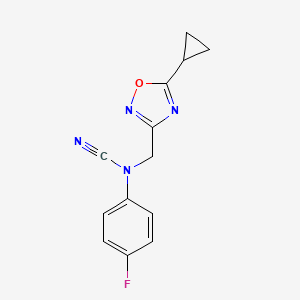
![6-(2,5-dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2708903.png)
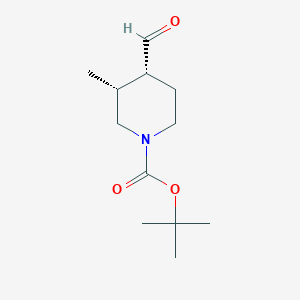
![4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2708905.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2708908.png)
![N-[4-(trifluoromethyl)benzyl]cyclopropanamine](/img/structure/B2708910.png)
